

# Application Notes and Protocols: Tofacitinib Metabolite-1 Reference Standard

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## Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525

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## Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for cytokine signaling involved in immune responses.[2] Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, with a minor contribution from CYP2C19.[3] This metabolic process results in the formation of several metabolites.

This document provides detailed application notes and protocols for the use of the **tofacitinib metabolite-1** (also known as M9) reference standard. This metabolite is a significant product of tofacitinib's biotransformation and its quantification is essential for pharmacokinetic and drug metabolism studies.

## Tofacitinib Metabolite-1 Reference Standard: Chemical Properties

The **tofacitinib metabolite-1** reference standard is chemically defined as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Its key chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1640971-51-2	[4]
Molecular Formula	C <sub>16</sub> H <sub>20</sub> N <sub>6</sub> O <sub>2</sub>	[4]
Molecular Weight	328.37 g/mol	[4]
Appearance	Solid	[5]
Purity	≥98%	[4]
Storage	2-8°C, protected from light, sealed in a dry place.	[4][5]

## Synthesis of Tofacitinib Metabolite-1 Reference Standard

A detailed, publicly available, step-by-step chemical synthesis protocol for **tofacitinib metabolite-1** is not readily found in the scientific literature. The metabolic pathway involves the oxidation of the pyrrolopyrimidine ring of the parent tofacitinib molecule.[6] For the preparation of a certified reference standard, it is recommended to purchase the material from a reputable commercial supplier. Several chemical vendors list **tofacitinib metabolite-1** in their catalogs.

## Experimental Protocols

### Quantification of Tofacitinib and Metabolite-1 in Biological Matrices by UPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of tofacitinib and its metabolite-1 (M9) in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

#### 4.1.1. Materials and Reagents

- Tofacitinib reference standard
- **Tofacitinib metabolite-1** (M9) reference standard

- Internal Standard (IS), e.g., Tofacitinib- $^{13}\text{C}_3$ ,  $^{15}\text{N}$  or a structurally similar compound[5]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human or animal plasma (control)

#### 4.1.2. Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) with an electrospray ionization (ESI) source
- Analytical column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 mm  $\times$  50 mm (or equivalent)[7][8]

#### 4.1.3. Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve tofacitinib and **tofacitinib metabolite-1** reference standards in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve and QC samples.
- Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration in a 50:50 mixture of acetonitrile and water.

#### 4.1.4. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
- Vortex the mixture for 5 minutes.
- Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

#### 4.1.5. UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Parameter	Condition	Reference
Column Temperature	40°C	[10]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium Acetate	[7][11]
Mobile Phase B	Acetonitrile	[7][11]
Flow Rate	0.30 - 0.40 mL/min	[7][10]
Injection Volume	5 - 10 µL	[10]
Ionization Mode	Electrospray Ionization (ESI), Positive	[11]
MRM Transitions	Tofacitinib: m/z 313.12 → 148.97 Tofacitinib Metabolite-1 (M9): m/z 329.10 → 165.00	[7]

#### 4.1.6. Data Analysis and Validation

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression

with a weighting factor of  $1/x^2$  is typically used.

- Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[\[11\]](#)

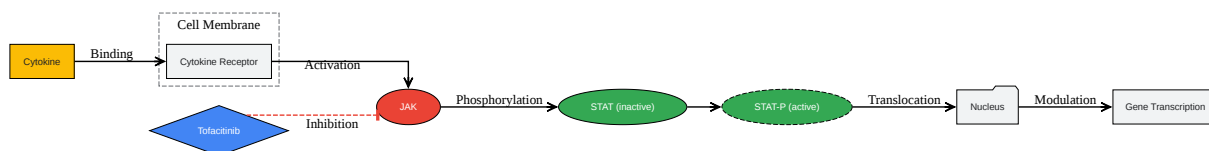
Table of UPLC-MS/MS Method Validation Parameters

Validation Parameter	Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.99$
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio $\geq 10$ ; accuracy and precision within $\pm 20\%$
Intra- and Inter-day Accuracy	Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ at LLOQ)
Intra- and Inter-day Precision (%CV)	$\leq 15\%$ ( $\leq 20\%$ at LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Within acceptable limits (typically 85-115%)
Stability (Freeze-thaw, short-term, long-term)	Analyte concentration within $\pm 15\%$ of the initial concentration

## Signaling Pathway and Experimental Workflow Diagrams

### Tofacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting Janus kinases (JAKs), thereby interfering with the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of numerous cytokines that are pivotal in the pathogenesis of autoimmune diseases.

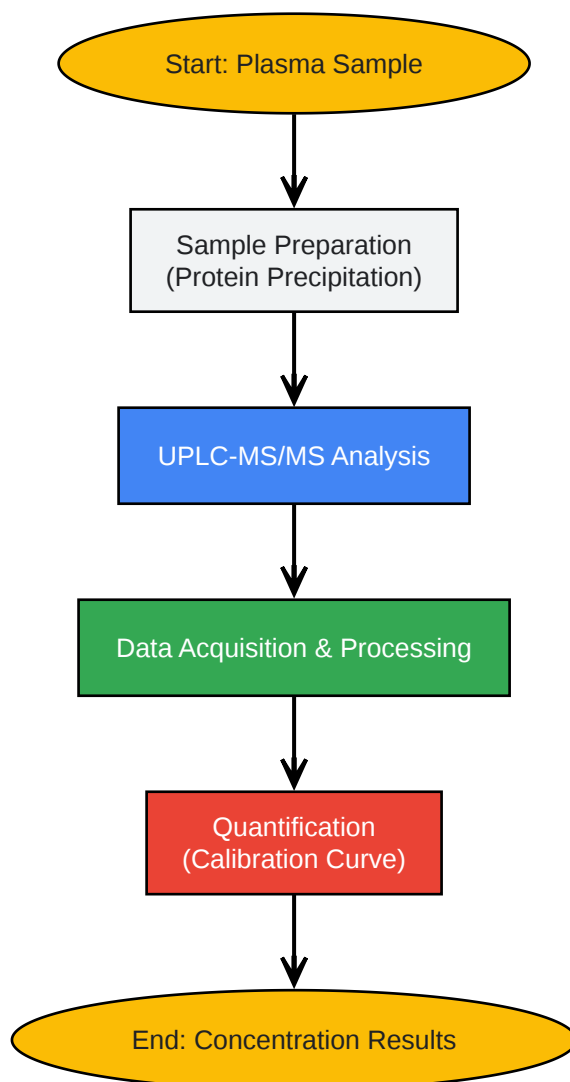


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Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and gene transcription.

## Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantification of tofacitinib and its metabolite-1 in plasma samples.

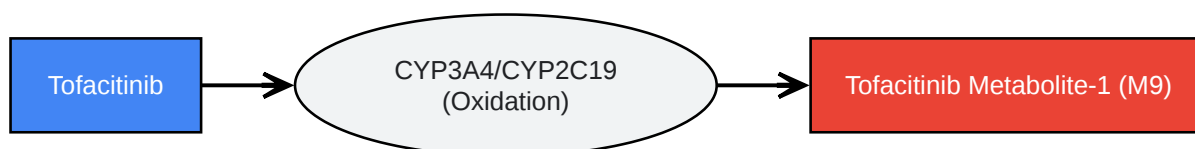


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Caption: Workflow for the bioanalysis of tofacitinib and its metabolite.

## Logical Relationship of Tofacitinib Metabolism

This diagram shows the metabolic relationship between tofacitinib and its metabolite-1.



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Caption: Tofacitinib is metabolized to Metabolite-1 via oxidation.

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